molecular formula C13H20N2O3 B6973700 [3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone

[3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone

Cat. No.: B6973700
M. Wt: 252.31 g/mol
InChI Key: ZFWATKFPWLSPTK-UHFFFAOYSA-N
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Description

[3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone is a complex organic compound that features both piperidine and pyrrole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with pyrrole derivatives under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

[3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine moiety and exhibit similar pharmacological properties.

    Pyrrole derivatives: These compounds share the pyrrole moiety and are known for their biological activity.

Uniqueness

What sets [3-(2-Hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone apart is its combination of both piperidine and pyrrole structures, which may confer unique biological activities and chemical reactivity. This dual functionality can enhance its potential as a versatile compound in various fields of research .

Properties

IUPAC Name

[3-(2-hydroxyethoxy)piperidin-1-yl]-(1-methylpyrrol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-14-6-4-11(9-14)13(17)15-5-2-3-12(10-15)18-8-7-16/h4,6,9,12,16H,2-3,5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWATKFPWLSPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C(=O)N2CCCC(C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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